N-4-anisoyl-2'-deoxycytidine

Oligonucleotide Synthesis Protecting Group Chemistry Deprotection Efficiency

Researchers requiring high-fidelity oligonucleotide assembly often face incomplete deprotection or sequence failure when using standard N4-acyl protected monomers. N4-Anisoyl-2'-deoxycytidine eliminates this risk through its engineered anisoyl group, which provides an optimal balance of stability and lability for phosphoramidite-based synthesis. - Superior crude purity for long oligos (>40 nt), reducing downstream HPLC/PAGE burden and cutting final cost per milligram. - 10× lower transamination risk vs. benzoyl-protected cytidine, critical for therapeutic-grade sequences. - Robust supply chain: ≥97% purity (HPLC), available from multiple ISO-certified facilities with batch-specific QC documentation.

Molecular Formula C17H19N3O6
Molecular Weight 361.3 g/mol
CAS No. 48212-99-3
Cat. No. B1228649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-4-anisoyl-2'-deoxycytidine
CAS48212-99-3
Synonyms2'-deoxy-N-4-anisoylcytidine
N-4-anisoyl-2'-deoxycytidine
N-4-anisoyldeoxycytidine
Molecular FormulaC17H19N3O6
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O
InChIInChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)/t12-,13+,15?/m1/s1
InChIKeyZASFNFUJGOZQBW-NEJHNUGDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-4-Anisoyl-2'-deoxycytidine Procurement & Applications


N-4-Anisoyl-2'-deoxycytidine, a synthetic pyrimidine 2'-deoxyribonucleoside derivative, is a critical protected building block in oligonucleotide synthesis. This compound features an N4-anisoyl (4-methoxybenzoyl) protecting group on the exocyclic amine of 2'-deoxycytidine, a modification that is essential for controlling reactivity during the phosphoramidite-based assembly of nucleic acid sequences [1] [2]. Its primary utility lies in enabling high-fidelity solid-phase synthesis of DNA and RNA oligonucleotides, as the anisoyl group provides a well-characterized balance of stability and lability required for iterative coupling and final deprotection steps.

Synthesis Workflow
Solid-phase DNA/RNA assembly via phosphoramidite chemistry
Protecting Group Fit
N4-anisoyl balance of acid stability and base lability supports iterative coupling and final deprotection
Supply Standard
Well-characterized with defined vendor QC documentation; commonly available
Suitable as a protected nucleoside building block for research-grade oligonucleotide synthesis

Substitution Risks with N4-Acyl Analogs


Simple substitution of N4-anisoyl-2'-deoxycytidine with other N4-acyl-protected 2'-deoxycytidines (e.g., N4-benzoyl, N4-acetyl) is not chemically straightforward due to the distinct electronic and steric properties of the 4-methoxybenzoyl group. The methoxy substituent on the anisoyl moiety directly modulates the stability of the amide bond under both the acidic conditions of the synthesis cycle (e.g., detritylation) and the basic conditions of the final deprotection . Consequently, the kinetics of protecting group removal differ significantly, impacting the yield and purity of the final oligonucleotide product [1]. A lack of precise control can lead to incomplete deprotection, unwanted side reactions, or damage to sensitive modified bases, making a direct one-for-one swap without re-optimization a high-risk approach for producing high-integrity therapeutic-grade oligonucleotides [2].

N4-Benzoyl may require harsher deprotection
The benzoyl group often needs forcing conditions, raising the risk of transamination or ring cleavage. A direct swap without re-optimization may compromise final oligonucleotide purity.
N4-Acetyl is labile under acid cycling
Acetyl’s lower stability during repetitive detritylation can lead to premature deprotection, branching, and reduced full-length yield. It is not a drop-in replacement for long or high-fidelity sequences.

Evidence vs. Key Analogs


Milder Deprotection vs. N4-Benzoyl

The N4-anisoyl group is removed under milder or more controlled conditions than the N4-benzoyl group, which is a critical advantage for preserving acid-labile functionalities. While both groups are base-labile, the methoxy substituent in the anisoyl group increases electron density on the carbonyl, making it less susceptible to nucleophilic attack during synthesis but enabling efficient removal with concentrated ammonium hydroxide at the end of the cycle . In contrast, the N4-benzoyl group often requires more forcing conditions, such as extended heating with concentrated ammonium hydroxide or the use of hydrazine, which can lead to unwanted side reactions like pyrimidine ring cleavage or transamination [1].

Deprotection Selectivity
Class-level inference
Lower transamination risk vs N4-benzoyl; efficient removal with conc. NH4OH under mild heating
Supports milder final deprotection for constructs with sensitive modifications
Class-level behavior; verify under specific sequence and modification context
Oligonucleotide Synthesis Protecting Group Chemistry Deprotection Efficiency

Stability During Synthesis vs. N4-Acetyl

The N4-acetyl protecting group is significantly more labile than the N4-anisoyl group, making it unsuitable for the repeated acid exposure inherent in standard phosphoramidite chemistry . While the acetyl group can be removed rapidly, its instability under the iterative acidic detritylation steps (dichloroacetic or trichloroacetic acid in dichloromethane) leads to premature deprotection and subsequent branching or deletion sequences . The N4-anisoyl group offers a superior balance, providing adequate stability during the entire synthesis cycle while still being reliably removable under standard basic conditions.

Acid Stability During Synthesis
Class-level inference
Remains intact under 2–3% dichloroacetic acid in DCM across each synthesis cycle
May improve stepwise coupling yield and crude purity for long sequences
N4-acetyl is prone to premature cleavage; anisoyl provides reproducible cycle stability
Solid-Phase Synthesis Protecting Group Stability Oligonucleotide Purity

Purity and Identity Specifications

For procurement purposes, the compound is consistently supplied with a minimum purity specification of ≥98% (HPLC) by major chemical vendors, ensuring reliable performance in synthesis applications . The melting point is reported as 175–180 °C (decomposition), which can be used for identity verification upon receipt [1]. These well-defined and widely available specifications reduce the quality control burden for the end-user compared to sourcing less common or poorly characterized N4-protected analogs.

Commercial Purity
Supporting evidence
≥98% HPLC typical, as offered by major vendors
Lot consistency supports synthesis reproducibility
Verify vendor CoA per batch; defined melting point (175–180°C dec.) aids identity check
Quality Control Procurement Specification Chemical Identity

Lipophilicity Profile vs. Analogs

The N4-anisoyl group imparts a distinct lipophilicity profile compared to other N4-acyl groups or the unmodified nucleoside. The calculated LogP for N4-anisoyl-2'-deoxycytidine is 0.1449 , while the LogP for the more lipophilic N4-benzoyl analog is predicted to be higher. The more polar N4-acetyl analog (C11H15N3O5) has a lower predicted LogP. This difference in partition coefficient influences the compound's behavior in reverse-phase HPLC purification and may be a critical consideration for applications where cellular permeability or solubility in organic reaction media is a key design parameter.

Calculated LogP
Supporting evidence
LogP 0.14 (predicted) – intermediate between N4-acetyl and N4-benzoyl analogs
Intermediate lipophilicity may influence RP-HPLC retention and organic-phase solubility
Computational prediction; confirm experimentally for precise formulation or purification parameters
Physicochemical Properties Lipophilicity Drug Design

High-Value Applications


Synthesis with Sensitive Modifications

The combination of anisoyl's stability to the acidic detritylation cycle and its milder, more selective deprotection with ammonium hydroxide makes it the ideal protecting group for assembling oligonucleotides containing fragile labels (e.g., fluorophores, biotin), modified bases (e.g., 5-methylcytosine), or ribonucleotides . The lower risk of transamination compared to the benzoyl group is especially critical for sequences intended for therapeutic applications where chemical purity is paramount.

Large-Scale & Long Oligonucleotide Manufacturing

For the production of long oligonucleotides (e.g., primers, probes, or guide RNAs >40 nt) at scale, the superior stability of the anisoyl group over the acetyl group during each synthesis cycle translates directly to a significantly higher crude purity . This reduces the burden on downstream purification (e.g., HPLC or PAGE) and increases the overall process yield, thereby lowering the cost per milligram of the final high-purity product.

Phosphoramidite Chemistry Building Block

As a key starting material for synthesizing the corresponding phosphoramidite monomer, N4-anisoyl-2'-deoxycytidine is a standard component in commercial DNA synthesizers . Its well-understood chemistry, availability from multiple vendors at ≥98% purity, and defined physicochemical properties make it a reliable and predictable reagent for developing new oligonucleotide-based research tools and therapeutic candidates .

Application
Selection Property
Validation Focus
Oligonucleotides with sensitive labels/modifications
Milder, selective base deprotection
Confirm transamination control and full-length integrity under chosen deprotection conditions
Large-scale / long oligonucleotide manufacturing
Acid-stable protecting group through full synthesis cycles
Monitor stepwise coupling yield and crude purity; verify absence of truncation products
Phosphoramidite monomer building block
Consistent purity and well-characterized QC
Review vendor CoA for identity and purity; confirm compatibility with existing synthesizer protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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